2,7-Octadien-1-ol, 2,6-dimethyl-
Description
Historical Context and Discovery in Synthetic Organic Chemistry
While the precise historical timeline of the initial synthesis of 2,7-Octadien-1-ol, 2,6-dimethyl- is not extensively documented in readily available literature, its importance is often linked to the synthesis of other commercially and scientifically significant compounds. Its relatives, such as nerol (B1678202) and geraniol (B1671447), have a more storied history in the fragrance and flavor industries. The study of these related isomeric compounds has likely paved the way for the investigation and utilization of 2,7-Octadien-1-ol, 2,6-dimethyl- in various synthetic pathways. Research into terpenoid chemistry, a field that blossomed in the 20th century, has led to the exploration and synthesis of a vast array of structures, including this particular octadienol.
Distinctive Structural Features and Isomeric Considerations
The chemical formula for 2,7-Octadien-1-ol, 2,6-dimethyl- is C₁₀H₁₈O. nist.gov Its structure is characterized by an eight-carbon chain with two double bonds, one at the C2-C3 position and another at the C7-C8 position. It also features methyl groups at the C2 and C6 positions and a primary alcohol group at the C1 position.
This compound can exist as different stereoisomers due to the presence of a stereocenter at the C6 position and the E/Z isomerism at the C2-C3 double bond. The IUPAC name for one of its common isomers is (2E)-2,6-dimethylocta-2,7-dien-1-ol. nih.gov The isomeric purity is a critical factor in its application, as different isomers can lead to products with distinct stereochemistry and, consequently, different biological or olfactory properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (2E)-2,6-dimethylocta-2,7-dien-1-ol |
| CAS Number | 22410-74-8 |
| InChI | InChI=1S/C10H18O/c1-4-9(2)6-5-7-10(3)8-11/h4,7,9,11H,1,5-6,8H2,2-3H3/b10-7+ |
| InChIKey | ARSUYSCIFANSEF-JXMROGBWSA-N |
| SMILES | CC(CC/C=C(\C)/CO)C=C |
| Data sourced from PubChem nih.gov |
Broader Significance as a Chemical Building Block and Research Target
The significance of 2,7-Octadien-1-ol, 2,6-dimethyl- lies in its versatility as a chemical intermediate. The presence of two double bonds and a hydroxyl group provides multiple sites for chemical modification, making it a valuable starting material for the synthesis of more complex molecules.
One of the most notable applications of this compound is in the synthesis of rose oxide, a valuable fragrance ingredient found in roses and rose oil. scentree.cowikipedia.org The synthesis of rose oxide often involves the cyclization of a citronellol (B86348) derivative, and pathways utilizing intermediates structurally related to 2,7-Octadien-1-ol, 2,6-dimethyl- have been explored. For instance, the acid-catalyzed cyclization of related diols can yield rose oxide isomers. lookchem.comgoogle.com
Furthermore, the structural motif of 2,7-Octadien-1-ol, 2,6-dimethyl- is found in various natural products, making it a target for total synthesis studies. Its isomers and related compounds are also investigated for their potential biological activities. For example, the antifungal efficacy of its isomer, nerol (cis-3,7-dimethyl-2,6-octadien-1-ol), has been studied. sigmaaldrich.com The synthesis of complex natural products like epothilone (B1246373) D has also utilized isomers of this octadienol. sigmaaldrich.com
The study of such compounds contributes to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms, particularly in the field of stereoselective synthesis. The ability to control the stereochemistry during the synthesis of molecules derived from 2,7-Octadien-1-ol, 2,6-dimethyl- is crucial for obtaining the desired properties in the final product.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55685-41-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,6-dimethylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-4-9(2)6-5-7-10(3)8-11/h4,7,9,11H,1,5-6,8H2,2-3H3 |
InChI Key |
ARSUYSCIFANSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CO)C=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,7 Octadien 1 Ol, 2,6 Dimethyl
Total Synthesis Approaches
Total synthesis of 2,7-octadien-1-ol, 2,6-dimethyl- involves constructing the molecule from simpler, readily available starting materials. Key strategies include telomerization, hydroformylation and hydrogenation, and acid-catalyzed hydration.
Telomerization Strategies (e.g., Butadiene with Water)
Telomerization is a highly atom-economical process for the synthesis of octadienols. researchgate.net This reaction involves the dimerization of a 1,3-diene, such as butadiene, with the simultaneous addition of a nucleophile, like water. researchgate.netresearchgate.net The primary product of the telomerization of butadiene with water is 2,7-octadien-1-ol. researchgate.net
Palladium-based catalysts are highly effective for the telomerization of butadiene. researchgate.net These catalytic systems often consist of a palladium salt, such as palladium(II) acetylacetonate, and a phosphine (B1218219) ligand. rsc.org The choice of phosphine ligand is crucial for the catalyst's activity and selectivity. rsc.org Both monodentate and bidentate phosphine ligands have been explored. researchgate.netrsc.org For instance, novel (benzo)furylphosphines have been shown to enable efficient telomerization. rsc.org The ligand-to-palladium ratio is an important parameter, with an initial ratio of at least 1.0 being advantageous. google.com N-heterocyclic carbenes (NHCs) have also been investigated as ligands, sometimes offering higher activity compared to phosphine-based systems. rsc.org
Table 1: Examples of Catalytic Systems in Butadiene Telomerization
| Palladium Source | Ligand Type | Example Ligand |
|---|---|---|
| Pd(acac)₂ | Triarylphosphine | Triphenylphosphine (PPh₃) rsc.org |
| Pd(OAc)₂ | Triarylphosphine | Tris(p-methoxyphenyl)phosphine rsc.org |
| Pd(acac)₂ | (Benzo)furylphosphine | n-Propyl-substituted difuryl phosphine rsc.org |
Optimizing reaction conditions is critical for achieving high yields and selectivity in telomerization. Temperature plays a significant role, with some highly active catalyst systems operating efficiently even at ambient temperatures. rsc.orgrsc.org The presence of carbon dioxide has a surprisingly positive influence on the telomerization of butadiene with water, as it can suppress the formation of unwanted byproducts and increase the reaction rate and selectivity for the linear product. rsc.org This has led to the development of protocols that use carbonate as a source of CO2 to avoid the need for high-pressure equipment. rsc.org Typical reaction times can range from a few hours to 18 hours. google.com
Table 2: Influence of Reaction Conditions on Butadiene Telomerization with Water
| Parameter | Condition | Effect |
|---|---|---|
| Temperature | Ambient to 100 °C | Affects reaction rate and catalyst stability rsc.orgrsc.org |
| Pressure (CO₂) | Up to 50 bar | Can enhance selectivity and reaction rate rsc.orggoogle.com |
| Amine Additive | Trialkylamine | Structure of the amine strongly influences conversion and selectivity researchgate.net |
The mechanism of palladium-catalyzed telomerization has been a subject of extensive study. rsc.org The process is understood to initiate with the coordination of two butadiene molecules to a low-valent palladium species. researchgate.net This is followed by an oxidative C-C coupling to form a bis-π-allylpalladium intermediate. researchgate.net The nucleophile, such as water or an alcohol, then attacks this intermediate to yield the final product. researchgate.net Computational studies have provided deeper insights into the energetics and structures of the intermediates involved, helping to explain the observed regioselectivity. researchgate.netnih.gov The formation of the active Pd(0) species from Pd(II) precursors is a key step that has been investigated to develop more efficient catalysts. rsc.org
Hydroformylation and Hydrogenation Routes
Hydroformylation, also known as the oxo process, is a fundamental reaction in industrial chemistry for converting alkenes to aldehydes. core.ac.uk This process involves the addition of carbon monoxide and hydrogen across the double bond of an alkene, typically catalyzed by transition metal complexes. core.ac.uk For the synthesis of precursors to 2,7-octadien-1-ol, 2,6-dimethyl-, a hydroformylation step could be envisioned on a suitable diene substrate. The resulting aldehyde can then be hydrogenated to the corresponding alcohol. This route is part of a multi-step process for producing 1-octene (B94956) from butadiene, where the telomerization product 1-methoxy-2,7-octadiene (B8591526) is first hydrogenated and then cleaved. researchgate.netgoogle.com
Acid-Catalyzed Hydration Methods (e.g., from Ocimene derivatives)
While not as commonly cited for 2,7-octadien-1-ol, 2,6-dimethyl- specifically, acid-catalyzed hydration is a general method for converting alkenes to alcohols. This approach involves the addition of water across a double bond in the presence of an acid catalyst. For a diene like an ocimene derivative (a constitutional isomer of 2,7-octadien-1-ol, 2,6-dimethyl-), this method could potentially be employed to introduce a hydroxyl group, although controlling the regioselectivity might be challenging.
Other Multi-step Synthesis Pathways (e.g., from Isoprene (B109036) Telomers)
The construction of the C10 backbone of 2,7-octadien-1-ol, 2,6-dimethyl- can be achieved through the telomerization of isoprene, a readily available C5 building block. This process involves the dimerization of isoprene units to form various C10 isomers. One documented approach involves the reaction of isoprene with naphthyllithium in a solvent like tetrahydrofuran (B95107) (THF). This reaction generates a mixture of isoprene dimer anions and dianions. Subsequent treatment with dry oxygen followed by decomposition with aqueous methanol (B129727) can yield a mixture of terpene alcohols. researchgate.net While this specific reaction may not directly yield 2,7-octadien-1-ol, 2,6-dimethyl- as the major product, it demonstrates the feasibility of constructing the required carbon skeleton from isoprene.
A more targeted approach involves the synthesis of terpene alcohols from isoprene oligomers. For instance, 2,7-dimethyl-2,6-octadiene (B99637) has been synthesized from isoprene. This diene is a direct precursor to the target alcohol and can be converted to 2,7-octadien-1-ol, 2,6-dimethyl- through selective hydroxylation. Furthermore, a convenient synthetic method for the isomeric 3,7-dimethyl-2,6-octadien-1-ol (B1633069) (geraniol and nerol) from isoprene has been established, involving the anionic telomerization of isoprene and the rearrangement of an amine oxide. oup.com This suggests that a similar strategic approach could be adapted for the synthesis of 2,7-octadien-1-ol, 2,6-dimethyl-.
Stereoselective Synthesis of 2,7-Octadien-1-ol, 2,6-dimethyl- and its Isomers
The presence of a stereocenter at the C6 position and a double bond at the C2 position in 2,7-octadien-1-ol, 2,6-dimethyl- necessitates stereoselective synthetic methods to obtain specific isomers.
Enantioselective and Diastereoselective Approaches
The enantioselective synthesis of terpene alcohols is a significant area of research. google.com One common strategy is the use of chiral catalysts or reagents to induce stereoselectivity. For instance, in the synthesis of related chiral terpene alcohols, organocatalysis has emerged as a powerful tool. researchgate.net
Lipase-mediated kinetic resolution is another effective method for obtaining enantiomerically enriched terpene alcohols. researchgate.netmdpi.com This technique utilizes the ability of lipases to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer. For example, lipases from Candida rugosa have been successfully used in the enantioselective biotransformation of β-blocker building blocks, demonstrating their potential in resolving chiral alcohols. researchgate.net A similar approach could be envisioned for the resolution of a racemic mixture of 2,7-octadien-1-ol, 2,6-dimethyl-.
The synthesis of chiral β-amino alcohols derived from monoterpenes has also been explored, showcasing the potential for introducing chirality into terpene structures. mdpi.com These methods often involve the use of natural asymmetric building blocks derived from terpenes.
Control of Olefin Geometry (E/Z Isomerism)
The geometry of the double bond at the C2 position (E/Z isomerism) is a critical aspect of the synthesis of 2,7-octadien-1-ol, 2,6-dimethyl-. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration to the double bond based on the priority of the substituents attached to the double bond carbons. studymind.co.uk
Control over the E/Z selectivity can be achieved through various synthetic strategies. For example, in the synthesis of geraniol (B1671447) ((E)-3,7-dimethyl-2,6-octadien-1-ol) and nerol (B1678202) ((Z)-3,7-dimethyl-2,6-octadien-1-ol), the choice of reaction conditions and catalysts plays a crucial role in determining the isomeric ratio. The biosynthesis of these isomers is dictated by the specific conformation of the neryl cation precursor. youtube.com In chemical synthesis, the use of specific reagents and reaction pathways can favor the formation of one isomer over the other. For instance, the selective hydrogenation of citral (B94496) can lead to either citronellol (B86348) or a mixture of geraniol and nerol, depending on the catalyst and reaction conditions. google.com
Biocatalytic Synthesis and Enzymatic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of fine chemicals like terpene alcohols. researchgate.net
Enzymatic Routes to Related Octadienols
Enzymes, particularly cytochrome P450 monooxygenases (P450s), are known to be involved in the hydroxylation of terpenes. nih.govresearchgate.net These enzymes can introduce hydroxyl groups at specific positions on the terpene skeleton with high regio- and stereoselectivity. For example, microbial P450s have been successfully used for the hydroxylation of various monoterpenes, including limonene (B3431351) and linalool (B1675412). researchgate.netfrontiersin.org The enzymatic hydroxylation of a precursor like 2,7-dimethyloctadiene using an engineered P450 enzyme could be a viable route to 2,7-octadien-1-ol, 2,6-dimethyl-.
Lipases are another class of enzymes that can be employed in the synthesis of octadienols, particularly for the synthesis of their esters. For instance, immobilized lipase (B570770) Novozym 435 has been used for the enzymatic production of linalyl esters. nih.gov This demonstrates the potential for enzymatic esterification or transesterification to produce derivatives of 2,7-octadien-1-ol, 2,6-dimethyl-.
Furthermore, bienzymatic cascades have been developed for the synthesis of related compounds like (R)- and (S)-citronellal from geraniol, showcasing the power of combining different enzymes in a one-pot reaction to achieve high conversion and enantioselectivity. acs.org
Microbial Transformation Studies
Whole-cell microbial transformations provide an alternative to using isolated enzymes for the synthesis of terpene alcohols. Various microorganisms, including bacteria and fungi, are capable of transforming terpenes. For instance, strains of Pseudomonas and Rhodococcus have been shown to metabolize monoterpenes, often initiating the process with a hydroxylation step. frontiersin.org Fungal strains, such as Absidia cylindrospora, are known for their ability to perform allylic hydroxylations on terpenoid lactones. mdpi.com
The biotransformation of linalool, an isomer of the target compound, has been studied in various microorganisms. These studies often report the formation of hydroxylated derivatives. For example, a patent describes a process for the preparation of linalool oxide through the oxidation of linalool in the presence of a lipase. google.com The microbial hydroxylation of the precursor 2,7-dimethyloctadiene using a suitable microbial strain could be a promising strategy for the production of 2,7-octadien-1-ol, 2,6-dimethyl-.
Reactivity and Mechanistic Organic Chemistry of 2,7 Octadien 1 Ol, 2,6 Dimethyl
Reactions at the Hydroxyl Moiety
The primary alcohol functionality in 2,7-octadien-1-ol, 2,6-dimethyl- is a key site for various chemical modifications, including oxidation, etherification, esterification, and nucleophilic substitution.
Oxidation Reactions (e.g., to Aldehydes, Ketones)
The oxidation of primary allylic alcohols to α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. Various reagents can achieve this selectively without over-oxidation to the carboxylic acid or reaction at the double bonds. thieme-connect.comnih.govorganic-chemistry.org For 2,7-octadien-1-ol, 2,6-dimethyl-, this would yield 2,6-dimethyl-2,7-octadienal.
Commonly used reagents for this transformation include manganese dioxide (MnO₂), and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). stackexchange.com While effective, the toxicity of chromium has led to the development of milder and more selective methods. stackexchange.com For instance, the use of selenium(IV) oxide with tert-butyl hydroperoxide offers high selectivity for primary allylic alcohols. thieme-connect.com Copper-catalyzed aerobic oxidation also provides an efficient and environmentally friendly route to the corresponding aldehydes. rsc.orgrsc.org
| Reactant | Reagent/Catalyst | Product |
| 2,7-Octadien-1-ol, 2,6-dimethyl- | MnO₂ or PCC | 2,6-Dimethyl-2,7-octadienal |
| 2,7-Octadien-1-ol, 2,6-dimethyl- | SeO₂/t-BuOOH | 2,6-Dimethyl-2,7-octadienal |
| 2,7-Octadien-1-ol, 2,6-dimethyl- | Cu(I)/TEMPO/O₂ | 2,6-Dimethyl-2,7-octadienal |
Etherification and Esterification Reactions (e.g., Boron Esters)
The hydroxyl group of 2,7-octadien-1-ol, 2,6-dimethyl- can readily undergo etherification and esterification. The Williamson ether synthesis, a classic method, can be employed, though direct etherification using the alcohol as a nucleophile is also possible under specific catalytic conditions. For instance, molybdenum and titanium oxide-based catalysts can facilitate the synthesis of allyl ethers from allyl alcohol and other alcohols. rsc.org
Esterification is another common reaction. For example, reaction with an acid chloride or anhydride (B1165640) in the presence of a base will yield the corresponding ester. A particularly noteworthy transformation is the formation of boronic esters. The direct conversion of allylic alcohols to allylic boronic esters can be achieved using bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. bris.ac.ukthieme-connect.comorganic-chemistry.org These boronic esters are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. organic-chemistry.org
| Reactant | Reagent/Catalyst | Product Type |
| 2,7-Octadien-1-ol, 2,6-dimethyl- | NaH, then R-X | Ether |
| 2,7-Octadien-1-ol, 2,6-dimethyl- | RCOCl, Pyridine | Ester |
| 2,7-Octadien-1-ol, 2,6-dimethyl- | Bis(pinacolato)diboron, Pd catalyst | Boronic Ester |
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the hydroxyl group in allylic alcohols is a desirable, atom-economical process as it produces water as the only byproduct. thieme-connect.comsioc-journal.cn This transformation is typically catalyzed by Lewis or Brønsted acids, which activate the hydroxyl group, facilitating its departure. thieme-connect.comlibretexts.org Transition metal catalysts, including palladium, iridium, and nickel complexes, are also highly effective in promoting these reactions. rsc.orglibretexts.org The reaction proceeds through the formation of a π-allyl intermediate, which can then be attacked by a variety of nucleophiles. libretexts.org
For 2,7-octadien-1-ol, 2,6-dimethyl-, this would allow for the introduction of a range of functionalities at the C1 position.
| Reactant | Catalyst | Nucleophile | Product |
| 2,7-Octadien-1-ol, 2,6-dimethyl- | Lewis Acid (e.g., Ag(I), Zn(II)) | Amines, Thiols, etc. | Allylic amine, Allylic sulfide, etc. |
| 2,7-Octadien-1-ol, 2,6-dimethyl- | Pd or Ir complex | Various Nucleophiles | Substituted 2,6-dimethyl-2,7-octadiene |
Reactions Involving the Olefinic Functionalities
The two carbon-carbon double bonds in 2,7-octadien-1-ol, 2,6-dimethyl- are sites of rich reactivity, enabling a variety of addition and rearrangement reactions.
Addition Reactions (e.g., Hydrogenation, Epoxidation, Dihydroxylation)
Hydrogenation: The double bonds can be reduced through catalytic hydrogenation. Selective hydrogenation of one double bond over the other can be challenging but is achievable with specific catalysts. For conjugated dienes, certain cobalt-based catalysts can selectively hydrogenate the more substituted double bond. google.com For non-conjugated dienes like in our subject molecule, catalysts like palladium on carbon (Pd/C) are generally used, though controlling selectivity can be difficult. odoo.com The relative stability of the diene can also influence the reaction, with conjugated dienes being more stable than isolated ones. libretexts.org
Epoxidation: The double bonds can be converted to epoxides. The Sharpless-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols using a titanium-tartrate catalyst. wikipedia.orgorganicreactions.orgoregonstate.eduresearchgate.net This would selectively epoxidize the C2-C3 double bond of 2,7-octadien-1-ol, 2,6-dimethyl- due to the directing effect of the adjacent hydroxyl group. The more isolated C7-C8 double bond could be epoxidized using other reagents like meta-chloroperoxybenzoic acid (m-CPBA).
Dihydroxylation: The double bonds can be converted to vicinal diols. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), leading to the formation of a cis-diol. wikipedia.orgchemistrysteps.comjove.comlibretexts.orglibretexts.org Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. libretexts.orglibretexts.org
| Functional Group | Reagent/Catalyst | Product |
| C=C double bonds | H₂, Pd/C | 2,6-Dimethyloctan-1-ol |
| C2=C3 double bond | Ti(OiPr)₄, DET, t-BuOOH | 2,3-Epoxy-2,6-dimethyl-7-octen-1-ol |
| C=C double bonds | OsO₄, NMO | Vicinal Diol |
Rearrangement Reactions (e.g., Isomerization to 7-octenal)
Allylic alcohols can undergo rearrangement reactions, with one of the most significant being isomerization to the corresponding carbonyl compound. This transformation is often catalyzed by transition metal complexes, particularly those of rhodium and ruthenium. acs.orgtandfonline.comacs.orgrsc.orgrsc.orgacs.orgresearchgate.netuni-rostock.de For 2,7-octadien-1-ol, 2,6-dimethyl-, isomerization would likely lead to the formation of 2,6-dimethyl-2-octenal. The isomerization to 7-octenal specifically is less likely as it would require a more complex rearrangement and migration of the double bond over a longer distance.
Allylic rearrangements, or allylic shifts, can also occur during nucleophilic substitution reactions, where the nucleophile attacks the γ-carbon of the allylic system instead of the α-carbon. acs.orgwikipedia.org
| Reactant | Catalyst | Product |
| 2,7-Octadien-1-ol, 2,6-dimethyl- | Rhodium or Ruthenium complex | 2,6-Dimethyl-2-octenal |
Pericyclic Reactions (e.g., Claisen Rearrangements of derivatives)
While specific studies on the Claisen rearrangement of derivatives of 2,7-octadien-1-ol, 2,6-dimethyl- are not extensively documented, the inherent structure of its allyl vinyl ether derivatives makes them suitable candidates for this type of numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. In a typical Claisen rearrangement, an allyl vinyl ether, upon heating, undergoes a concerted reorganization of electrons to form a γ,δ-unsaturated carbonyl compound. For a derivative of 2,7-octadien-1-ol, 2,6-dimethyl-, this would involve the formation of an allyl vinyl ether at the C1-hydroxyl group, which could then rearrange.
The general mechanism proceeds through a cyclic, six-membered transition state. The stereochemistry of the starting material often influences the stereochemistry of the product, following the principles of orbital symmetry conservation.
Metathesis Reactions
Metathesis reactions, particularly ring-closing metathesis (RCM), represent a powerful tool for the synthesis of cyclic compounds from acyclic dienes. While specific examples involving 2,7-octadien-1-ol, 2,6-dimethyl- are not prevalent in the literature, its diene structure suggests its potential as a substrate for such transformations. The success of RCM is highly dependent on the catalyst used and the substitution pattern of the diene. For a successful RCM to occur with a derivative of 2,7-octadien-1-ol, 2,6-dimethyl-, the two double bonds would need to be suitably positioned by a tether to facilitate cyclization.
Catalytic Transformations of 2,7-Octadien-1-ol, 2,6-dimethyl-
The catalytic transformation of 2,7-octadien-1-ol, 2,6-dimethyl- is a key area of interest, leveraging its functional groups to synthesize a variety of valuable chemicals.
Transition Metal Catalysis (e.g., Palladium, Copper-based)
Transition metal catalysts, particularly those based on palladium and copper, are widely employed for the functionalization of allylic alcohols. rsc.orgrsc.org These catalysts can activate the allylic system, making it susceptible to nucleophilic attack or other transformations. rsc.orgrsc.org
Palladium-Catalyzed Reactions: Palladium complexes are well-known to catalyze a variety of reactions involving allylic alcohols. rsc.orgmdpi.com These reactions often proceed through the formation of a π-allylpalladium intermediate. The direct use of allylic alcohols in palladium-catalyzed reactions is advantageous as it avoids the pre-functionalization of the hydroxyl group, making the process more atom-economical. rsc.orgresearchgate.net For instance, palladium-catalyzed allylic alkylation allows for the formation of new carbon-carbon bonds. jst.go.jp
Copper-Catalyzed Reactions: Copper-based catalysts offer a distinct reactivity profile compared to palladium. wikipedia.org They are particularly effective in promoting allylic substitutions with "hard" nucleophiles like Grignard reagents. wikipedia.orgrsc.org Copper-catalyzed reactions can exhibit unique regioselectivity, often favoring the γ-substituted product. wikipedia.org Recent advancements have also demonstrated copper's utility in cascade reactions, such as the three-component arylation/hydroamination of allyl alcohol. acs.org
Below is a representative table illustrating the types of products that could be expected from transition metal-catalyzed reactions of a generic allylic alcohol, analogous to 2,7-Octadien-1-ol, 2,6-dimethyl-.
| Catalyst System | Nucleophile/Reagent | Potential Product Type |
| Pd(PPh₃)₄ | Arylboronic Acid | Allylic Arylation Product |
| Cu(OTf)₂/Xantphos | Arene, Sulfonamide | 1-Aryl-2-aminopropane derivative |
| Pd₂(dba)₃/dppf | Amine | Allylic Amine |
| CuBr·SMe₂ | Grignard Reagent | Allylic Alkylation Product |
Heterogeneous Catalysis (e.g., Zeolites, Bentonite, Alum, Diatomite)
Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and often enhanced stability. bohrium.comroutledge.com For the transformation of terpene alcohols like 2,7-octadien-1-ol, 2,6-dimethyl-, solid acid catalysts are of particular importance. mdpi.comresearchgate.net
Zeolites: These microporous aluminosilicates are versatile catalysts in fine chemical synthesis due to their shape selectivity and tunable acidity. numberanalytics.comoup.comrsc.org Zeolites can be used for various transformations of terpenes, including isomerization, cyclization, and dehydration. researchgate.netdntb.gov.ua The pore structure of the zeolite can influence the product distribution by controlling which molecules can access the active sites. rsc.orgclariant.com
Bentonite and other Clays: Bentonite, a type of clay, can be acid-activated to serve as an effective and environmentally friendly catalyst for various organic reactions, including those involving hydrocarbons. nanorh.comrsc.orgias.ac.in These clay catalysts can promote reactions such as isomerization, rearrangements, and additions. ias.ac.innih.gov
The table below summarizes potential transformations of terpene alcohols using heterogeneous catalysts.
| Catalyst | Reaction Type | Potential Product(s) |
| H-Beta Zeolite | Isomerization/Cyclization | Cyclic ethers, isomeric dienes |
| Acid-activated Bentonite | Dehydration/Rearrangement | Acyclic or cyclic hydrocarbons |
| Ti-containing Zeolite | Epoxidation (with oxidant) | Epoxides |
| Sulfated Zirconia | Isomerization | Isomeric alcohols |
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. nih.gov For allylic alcohols, organocatalysts can facilitate enantioselective substitutions and additions. nih.govrsc.org For example, chiral amines in combination with a co-catalyst can activate enones for subsequent reaction with an allylic partner. While specific applications to 2,7-octadien-1-ol, 2,6-dimethyl- are not detailed, the principles of organocatalysis are broadly applicable to allylic systems. acs.org
Optimization of Catalytic Process Parameters (e.g., Temperature, Catalyst Concentration, Reaction Time)
The efficiency and selectivity of catalytic transformations are highly dependent on the reaction conditions. mdpi.com
Temperature: Reaction temperature can significantly influence the reaction rate and product distribution. For instance, in the isomerization of α-pinene, a related terpene, the maximum yield of the desired product was obtained at 90°C in less than an hour, but longer reaction times at this temperature led to the formation of byproducts. mdpi.com
Catalyst Concentration: The amount of catalyst used is a critical parameter. Insufficient catalyst may lead to slow or incomplete conversion, while an excess can be uneconomical and may lead to undesired side reactions.
Reaction Time: The duration of the reaction must be optimized to maximize the yield of the desired product while minimizing the formation of degradation or side products. For example, in the alkoxylation of α-pinene, long reaction times (up to 85 hours) were required to achieve moderate yields. mdpi.com
Optimization of these parameters is typically performed through systematic studies, varying one parameter at a time or using statistical methods like design of experiments (DoE).
Mechanistic Investigations of Key Transformations
There are no published studies that specifically map the reaction pathways or characterize the transition states for transformations involving 2,7-Octadien-1-ol, 2,6-dimethyl-. While general mechanisms for reactions of allylic alcohols and dienes are well-established in organic chemistry, applying these general principles to this specific, unsymmetrically substituted molecule without experimental or computational data would be speculative. nih.govmdpi.comorganic-chemistry.org Research on analogous but different compounds, such as the Lewis acid-catalyzed reactions of 2,6-dimethyl-2,7-octadienal, indicates that the substitution pattern significantly influences the course of cyclization reactions, suggesting that specific studies are necessary for the alcohol as well.
Similarly, there is a lack of available data concerning kinetic studies or the investigation of kinetic isotope effects for reactions of 2,7-Octadien-1-ol, 2,6-dimethyl-. Such studies are crucial for understanding reaction mechanisms, particularly for determining rate-determining steps and the nature of transition states. mdpi.com Without experimental rate data or studies involving isotopic labeling for this compound, a discussion on its kinetic behavior remains unfounded.
Derivatization and Selective Functionalization Strategies
Targeted Synthesis of Complex Derivatives
The synthesis of complex derivatives from 2,7-Octadien-1-ol, 2,6-dimethyl- can be achieved through various oxidative transformations. While specific studies on this exact isomer are limited, research on the structurally similar linalool (B1675412) provides valuable insights into potential reaction pathways.
One common strategy is the allylic oxidation to introduce new functional groups. For instance, the oxidation of the C-8 methyl group in linalool leads to the formation of 8-oxolinalool and subsequently 8-hydroxylinalool and 8-carboxylinalool. frontiersin.orgnih.gov These transformations are typically achieved using oxidizing agents like selenium dioxide. A similar approach could be envisioned for 2,7-Octadien-1-ol, 2,6-dimethyl- to generate novel derivatives with modified terminal functionalities.
Epoxidation of the double bonds is another key strategy to introduce complexity. The selective epoxidation of one of the double bonds in linalool has been accomplished using various catalytic systems, including those based on manganese and cobalt. researchgate.net The resulting epoxides are versatile intermediates that can undergo a range of ring-opening reactions to yield novel ethers and other functionalized products. researchgate.net Given the electronic differences between the two double bonds in 2,7-Octadien-1-ol, 2,6-dimethyl-, selective epoxidation is a feasible strategy to generate a variety of complex derivatives.
Table 1: Examples of Synthesized Derivatives from the Structurally Similar Linalool
| Starting Material | Reagent(s) | Product(s) | Research Focus | Reference(s) |
| Linalool | Selenium Dioxide | 8-Oxolinalool, 8-Hydroxylinalool | Odor relationships | frontiersin.orgnih.gov |
| Linalool | Cobalt Catalyst | Linalool Epoxide | Synthesis of novel ethers | researchgate.net |
| Linalyl Acetate (B1210297) | m-CPBA | Linalyl Acetate Epoxide | Cyclization reactions | researchgate.net |
Chemoselective and Regioselective Functionalization Approaches
The presence of multiple reactive sites in 2,7-Octadien-1-ol, 2,6-dimethyl-—the primary alcohol, the C2-C3 double bond, and the C7-C8 double bond—demands highly selective functionalization methods.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the primary alcohol can be selectively oxidized in the presence of the double bonds using mild reagents like manganese dioxide. Conversely, the double bonds can be selectively functionalized while leaving the alcohol intact.
Regioselectivity , the preferential reaction at one of a number of similar sites, is crucial when considering the two different double bonds. The C2-C3 double bond is a trisubstituted allylic system, while the C7-C8 double bond is a terminal monosubstituted olefin. This electronic and steric differentiation allows for regioselective reactions.
A prime example of a regioselective reaction applicable to such systems is the Tsuji-Trost reaction , a palladium-catalyzed allylic substitution. wikipedia.orgorganic-chemistry.org This reaction typically involves the activation of an allylic leaving group and subsequent attack by a nucleophile. In the context of 2,7-Octadien-1-ol, 2,6-dimethyl-, the allylic alcohol at C1 could be converted to a suitable leaving group (e.g., an acetate or carbonate). The subsequent palladium-catalyzed reaction would likely favor substitution at the less hindered C3 position. The scope of this reaction is broad, accommodating a variety of carbon, nitrogen, and oxygen-based nucleophiles. wikipedia.org
Table 2: Overview of Regioselective Functionalization Strategies for Allylic Alcohols
| Reaction | Catalyst/Reagent | Expected Outcome for 2,7-Octadien-1-ol, 2,6-dimethyl- | Key Features | Reference(s) |
| Tsuji-Trost Reaction | Palladium catalyst, Phosphine (B1218219) ligands | Allylic substitution, likely at C3 | Forms C-C, C-N, and C-O bonds under mild conditions. | wikipedia.orgorganic-chemistry.org |
| Hydroformylation | Rhodium or other transition metal catalysts | Formation of a new aldehyde | Regioselectivity can be controlled by ligands. |
Protecting Group Chemistry in 2,7-Octadien-1-ol, 2,6-dimethyl- Synthesis
In multi-step syntheses involving molecules with multiple functional groups like 2,7-Octadien-1-ol, 2,6-dimethyl-, the use of protecting groups is often indispensable. Protecting groups temporarily mask a reactive functional group to prevent it from reacting under a specific set of conditions, allowing for selective transformations elsewhere in the molecule.
The primary alcohol in 2,7-Octadien-1-ol, 2,6-dimethyl- is a common site for protection. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal (deprotection).
Common protecting groups for alcohols include:
Silyl (B83357) ethers: such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). These are introduced by reacting the alcohol with the corresponding silyl chloride or triflate in the presence of a base. Their stability to various reaction conditions and the selectivity of their removal make them highly versatile.
Ethers: such as benzyl (B1604629) (Bn) ether, which is stable to a wide range of conditions but can be removed by hydrogenolysis.
Esters: such as acetate (Ac) or pivaloate (Piv). These are readily introduced by reaction with the corresponding acid chloride or anhydride (B1165640) and can be removed by hydrolysis.
The strategic use of these protecting groups allows for the selective functionalization of the double bonds in 2,7-Octadien-1-ol, 2,6-dimethyl- without interference from the alcohol. For example, after protecting the hydroxyl group as a TBDMS ether, one could perform reactions such as dihydroxylation or epoxidation on the double bonds. Subsequently, the protecting group can be selectively removed using fluoride (B91410) ions to regenerate the primary alcohol.
Table 3: Common Protecting Groups for the Hydroxyl Group in 2,7-Octadien-1-ol, 2,6-dimethyl-
| Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection | Key Characteristics |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | TBAF, HF | Good stability, easily removed with fluoride. |
| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C | Stable to many reagents, removed by hydrogenolysis. |
| Acetyl | Ac | Ac₂O, pyridine | K₂CO₃, MeOH | Easy to introduce and remove, sensitive to base. |
Relevance in Biosynthetic Research and Chemical Synthesis of Natural Products
Role as a Precursor or Intermediate in Laboratory Synthesis of Complex Molecules (e.g., Terpenoids, Carotenoids)
While direct examples of 2,7-Octadien-1-ol, 2,6-dimethyl- as a synthetic precursor are not documented, the utility of its isomers in complex molecule synthesis is evident. For instance, nerol (B1678202), the (2Z)-isomer of 3,7-dimethylocta-2,6-dien-1-ol, has been utilized in the highly convergent and stereocontrolled synthesis of epothilone (B1246373) D, a potent anticancer agent. This highlights the value of such C10 units in constructing intricate molecular architectures.
Furthermore, the reactivity of the double bonds and the hydroxyl group in acyclic monoterpenols makes them valuable synthons. Nerol has been shown to react smoothly in a dual Pd/Cu-catalyzed silylcarbonylation of alkynes to produce β-silylenones, demonstrating its role as a versatile building block in modern organic synthesis. acs.org Given its structural similarities, 2,7-Octadien-1-ol, 2,6-dimethyl- could foreseeably participate in similar synthetic transformations, serving as a precursor to a variety of complex natural and synthetic products.
The general class of acyclic monoterpenes are considered valuable starting materials for the synthesis of compounds with a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.net The chemical modification of these simple terpenes can lead to enhanced or novel biological effects. researchgate.net
Table 1: Examples of Acyclic Monoterpenol Isomers in Chemical Synthesis
| Precursor | Synthetic Target/Product | Significance |
| Nerol | Epothilone D | Demonstrates the use of a C10 acyclic monoterpenol in the synthesis of a complex, medically relevant natural product. |
| Nerol | β-Silylenones | Illustrates the utility as a building block in modern catalytic reactions to create novel functionalized molecules. acs.org |
Enzymatic Pathways and Metabolic Transformations in Biological Systems (e.g., Plant Metabolites, Microbial Transformations)
In biological systems, acyclic monoterpene alcohols are typically biosynthesized from geranyl diphosphate (B83284) (GPP), a key intermediate in the terpenoid pathway. nih.govchemicalbook.com GPP itself is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). chemicalbook.com The conversion of GPP to various monoterpenes is catalyzed by a class of enzymes known as terpene synthases or cyclases. nih.govresearchgate.net Acyclic monoterpenols like geraniol (B1671447) and nerol are formed when the GPP substrate undergoes hydrolysis, often catalyzed by specific synthases or Nudix hydrolases. researchgate.net
These primary alcohol products can then undergo further metabolic transformations. researchgate.net Microorganisms, in particular, are known to metabolize monoterpenoids, often as a source of carbon and energy or as a detoxification mechanism. nih.gov These microbial transformations can include oxidation, reduction, isomerization, and hydration reactions, leading to a diverse array of derivative compounds. nih.govnih.gov For example, in engineered Escherichia coli expressing a geraniol synthase, the produced geraniol can be isomerized to nerol by endogenous enzymes. researchgate.net It is plausible that 2,7-Octadien-1-ol, 2,6-dimethyl- could be both a product of a specific terpene synthase and a substrate for subsequent enzymatic modifications in various organisms.
Table 2: Key Precursors and Enzymes in Acyclic Monoterpenol Biosynthesis
| Precursor/Enzyme | Role |
| Isopentenyl Diphosphate (IPP) | C5 building block for terpenoids. chemicalbook.com |
| Dimethylallyl Diphosphate (DMAPP) | C5 building block and initial electrophile in terpene synthesis. chemicalbook.com |
| Geranyl Diphosphate (GPP) | C10 precursor to all monoterpenoids, formed from IPP and DMAPP. nih.gov |
| Terpene Synthases (TPS) | Catalyze the conversion of GPP to various monoterpenes. researchgate.netnih.gov |
| Nudix Hydrolases | An alternative enzymatic route to monoterpene alcohols from GPP via a monophosphate intermediate. researchgate.net |
Enzyme specificity is a critical factor in determining the product profile of terpenoid biosynthesis. Terpene synthases exhibit a high degree of stereoselectivity, which dictates the formation of specific isomers. nih.gov The formation of trans-geraniol versus cis-nerol, for instance, is controlled by different enzymes or different active site conformations within a single enzyme. nih.gov Some terpene synthases are highly specific, producing a single product, while others are more promiscuous and can generate multiple products from a single substrate. researchgate.net The factors influencing this product specificity can include the metal cofactor (typically Mg²⁺ or Mn²⁺), the pH of the reaction environment, and the precise folding of the substrate within the enzyme's active site. researchgate.net Any investigation into the biosynthesis of 2,7-Octadien-1-ol, 2,6-dimethyl- would necessitate the isolation and characterization of the specific synthase responsible, with a focus on its stereochemical control.
Isotope tracer studies are a powerful tool for unraveling biosynthetic pathways. nih.govnih.gov By feeding an organism a precursor molecule labeled with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H), researchers can track the incorporation of the label into the final natural product, thereby elucidating the metabolic route. nih.gov
In the context of monoterpenoid biosynthesis, studies using isotopically labeled mevalonate (B85504) (a precursor to IPP and DMAPP in the mevalonate pathway) have been crucial. For example, experiments with (4R)- and (4S)-tritiated mevalonate helped to demonstrate that in the biosynthesis of both geraniol and nerol in higher plants, the pro-4R hydrogen is retained while the pro-4S hydrogen is eliminated. nih.gov This provided key insights into the stereochemistry of the isopentenyl pyrophosphate isomerase reaction and the subsequent condensation to form GPP. nih.gov Similar isotope labeling experiments would be indispensable for confirming the biosynthetic origin of 2,7-Octadien-1-ol, 2,6-dimethyl- and for identifying any unique enzymatic steps or rearrangements involved in its formation.
Advanced Analytical and Spectroscopic Research Techniques for 2,7 Octadien 1 Ol, 2,6 Dimethyl
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation in Complex Mixtures
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of 2,7-Octadien-1-ol, 2,6-dimethyl- in complex samples. osti.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula.
For a compound like 2,7-Octadien-1-ol, 2,6-dimethyl-, with the molecular formula C₁₀H₁₈O, HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). nist.govnih.gov This capability is indispensable when analyzing complex fossil organic mixtures or biological extracts where numerous compounds may be present. osti.gov The high resolving power of HRMS enables the separation of the target ion signal from interfering matrix ions, enhancing the reliability of identification. nih.gov
Table 1: HRMS Data for 2,7-Octadien-1-ol, 2,6-dimethyl-
| Parameter | Value | Significance |
| Molecular Formula | C₁₀H₁₈O | Derived from other analytical data and confirmed by HRMS. nist.govnih.gov |
| Nominal Mass | 154 g/mol | The integer mass of the most abundant isotopes. |
| Monoisotopic Mass | 154.135765 Da | The calculated exact mass using the most abundant isotopes (¹²C, ¹H, ¹⁶O). nih.gov |
| HRMS Application | Structural Confirmation | Provides an experimentally determined exact mass that can be matched to the theoretical value, confirming the elemental formula. osti.govnih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. For 2,7-Octadien-1-ol, 2,6-dimethyl-, advanced NMR methods provide information on connectivity, spatial arrangement, and enantiomeric purity.
Two-dimensional (2D) NMR experiments resolve the complex, often overlapping signals found in standard 1D spectra by spreading them across two frequency axes. wikipedia.org This allows for the detailed mapping of atomic relationships within the molecule. epfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. epfl.chlongdom.org It helps establish the proton connectivity framework of the molecule, tracing the H-C-C-H networks.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgepfl.ch This provides unambiguous one-bond C-H connectivity, assigning each proton to its specific carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. wikipedia.orgepfl.ch It is crucial for identifying quaternary carbons (carbons with no attached protons) and piecing together the complete carbon skeleton by linking different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. longdom.org This is vital for determining the stereochemistry, such as the E/Z configuration of the double bonds in 2,7-Octadien-1-ol, 2,6-dimethyl-.
Table 2: Application of 2D-NMR Techniques for Structural Elucidation
| 2D-NMR Technique | Information Provided | Application to 2,7-Octadien-1-ol, 2,6-dimethyl- |
| COSY | ¹H-¹H correlations through 2-3 bonds. | Maps the connectivity between adjacent protons in the octadiene chain. |
| HSQC | ¹H-¹³C one-bond correlations. | Assigns each proton to its directly bonded carbon atom. |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds). | Connects molecular fragments and identifies quaternary carbons. |
| NOESY | ¹H-¹H through-space correlations (<5 Å). | Determines the spatial arrangement of atoms, confirming stereochemistry. |
Since 2,7-Octadien-1-ol, 2,6-dimethyl- contains a chiral center, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee), or the degree of purity of one enantiomer over the other, is critical in many applications. slideshare.net Chiral NMR reagents, which can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), are used for this purpose. nih.gov These reagents interact with the enantiomers of the analyte to form diastereomeric species. mit.edu Since diastereomers have different physical properties, their NMR signals will differ, allowing for the integration and quantification of each enantiomer to calculate the ee. nih.govmit.edu
Chromatographic Methods for Isomer Separation and Purity Assessment
Chromatography is fundamental to the analysis of 2,7-Octadien-1-ol, 2,6-dimethyl-, enabling its separation from a complex matrix and the resolution of its isomers for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred and most common method for analyzing volatile compounds like terpenes and their derivatives. researchgate.netnih.govacs.org In GC, the sample is vaporized and separated based on the components' boiling points and affinities for the stationary phase of the GC column. youtube.comphytojournal.com
Qualitative Analysis: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint for that compound. ub.edu By comparing this spectrum to established libraries, such as the NIST Mass Spectral Library, the identity of 2,7-Octadien-1-ol, 2,6-dimethyl- can be confirmed. nist.gov
Quantitative Analysis: By running standards of known concentration, a calibration curve can be generated. The peak area of the compound in a sample chromatogram can then be used to determine its concentration. nih.govnih.gov GC-MS can be operated in different modes, such as selected ion monitoring (SIM), to enhance sensitivity and selectivity for target compounds in complex matrices. acs.orgub.edu
Table 3: Typical GC-MS Parameters for Terpenoid Analysis
| Parameter | Typical Setting/Value | Purpose |
| Injection Technique | Split/Splitless or Headspace | Introduces a precise amount of vaporized sample onto the column. youtube.com |
| Column | HP-5MS, DB-624, or similar | A capillary column with a non-polar or mid-polar stationary phase to separate compounds. phytojournal.com |
| Carrier Gas | Helium or Hydrogen | An inert gas that carries the sample through the column. phytojournal.com |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Separates compounds based on their different boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. nist.govub.edu |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions based on their mass-to-charge ratio. cannabissciencetech.com |
While GC-MS is generally favored for volatile terpenes, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for separating isomers or analyzing less volatile derivatives without the need for high temperatures that could cause degradation. cannabisindustryjournal.comencorelabs.com The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. sielc.com
For compounds like terpenes that lack a strong UV chromophore, standard UV detectors may offer low sensitivity. restek.com Therefore, HPLC systems are often coupled with more specialized detectors:
Photodiode Array (PDA) Detector: A PDA detector can acquire a UV-Vis spectrum for each eluting peak, which can aid in peak identification and purity assessment. cannabissciencetech.comnih.gov
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the high selectivity and sensitivity of MS detection, allowing for definitive identification and quantification of the separated compounds. cannabissciencetech.com
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can detect any analyte that is less volatile than the mobile phase, making it suitable for compounds with poor UV absorbance.
Chiral Chromatography (e.g., Chiral GC columns)
Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of a molecule. For volatile compounds like 2,7-octadien-1-ol, 2,6-dimethyl-, gas chromatography (GC) with a chiral stationary phase is the preferred method.
Detailed Research Findings:
The separation of terpene enantiomers, a class of compounds to which 2,7-octadien-1-ol, 2,6-dimethyl- belongs, is commonly achieved using capillary GC columns coated with derivatized cyclodextrins. These cyclodextrin-based stationary phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For instance, permethylated β-cyclodextrin columns have demonstrated versatility in resolving a wide range of terpene enantiomers found in essential oils.
The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, such as temperature programming and carrier gas flow rate, are critical for achieving optimal separation. High-efficiency GC is paramount for resolving the complex mixtures of terpenes often found in natural and synthetic samples, preventing co-elution and ensuring accurate quantification.
Interactive Data Table: Commonly Used Chiral GC Columns for Terpene Analysis
| Column Type | Stationary Phase | Common Applications |
| Rt-βDEXsm | Permethylated β-cyclodextrin in cyanopropyl-dimethylpolysiloxane | Separation of various terpene enantiomers in essential oils like lemon and rosemary oil. |
| Rxi-624Sil MS | Arylene-modified cyanopropylphenyl dimethyl polysiloxane | Analysis of volatile terpenes in various matrices. |
| Equity®-1 | Polydimethylsiloxane | Analysis of terpenes in cannabis via headspace-SPME-GC/MS. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Detailed Research Findings:
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For 2,7-octadien-1-ol, 2,6-dimethyl-, key functional groups that can be identified include the hydroxyl (-OH) group, the carbon-carbon double bonds (C=C), and the aliphatic carbon-hydrogen (C-H) bonds. The NIST Chemistry WebBook provides reference infrared spectra for related terpene alcohols like geraniol (B1671447) and nerol (B1678202), which can serve as a basis for interpreting the spectrum of 2,7-octadien-1-ol, 2,6-dimethyl-.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar functional groups and skeletal vibrations. The Raman spectra of alcohols exhibit characteristic frequencies. For instance, the C-OH group in alcohols shows specific vibrational modes. Raman spectroscopy has been successfully applied to characterize terpenes and terpenoids in essential oils, with specific bands providing information about their chemical composition. However, the reliability of identifying individual constituents in complex mixtures can be challenging without verified data for pure compounds.
Interactive Data Table: Characteristic Vibrational Frequencies for Functional Groups in 2,7-Octadien-1-ol, 2,6-dimethyl-
| Functional Group | Typical Wavenumber Range (cm⁻¹) (FTIR) | Typical Wavenumber Range (cm⁻¹) (Raman) |
| O-H stretch (alcohol) | 3200-3600 (broad) | ~3300-3400 |
| C-H stretch (alkene) | 3010-3100 | 3000-3100 |
| C-H stretch (alkane) | 2850-2960 | 2800-3000 |
| C=C stretch | 1640-1680 | 1640-1680 |
| C-O stretch (alcohol) | 1050-1260 | ~1050 |
X-ray Crystallography of Crystalline Derivatives (if applicable for research purposes)
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a crystalline solid. While 2,7-octadien-1-ol, 2,6-dimethyl- is a liquid at room temperature, it is possible to prepare crystalline derivatives for X-ray diffraction analysis.
Detailed Research Findings:
The process would involve chemically modifying the alcohol to create a solid derivative, for example, through esterification with a suitable carboxylic acid that promotes crystallization. The resulting crystalline ester could then be analyzed by X-ray crystallography. This technique has been instrumental in determining the absolute configuration of complex natural products, including diterpenoids with intricate stereochemistry. For instance, the structure of harziandione, a complex diterpenoid, was determined using X-ray diffraction. Although no direct X-ray crystallographic data for derivatives of 2,7-octadien-1-ol, 2,6-dimethyl- were found in the search, this method remains a viable and definitive approach for unambiguous structure elucidation and stereochemical assignment in research settings.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (e.g., DFT) Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of 2,7-Octadien-1-ol, 2,6-dimethyl-. mpg.de DFT methods calculate the electron density of a molecule to determine its energy and other properties. mpg.de
Typical DFT studies on this molecule would involve the use of a functional, such as B3LYP, and a basis set, like 6-31G*, to optimize the molecular geometry and calculate various electronic properties. These calculations can provide valuable information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.
For instance, the HOMO is typically localized on the electron-rich regions of the molecule, such as the double bonds and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would indicate the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Furthermore, DFT calculations can be used to determine various reactivity descriptors. These descriptors, such as electrostatic potential maps, atomic charges, and Fukui functions, provide a quantitative measure of the local reactivity of different atoms within the molecule. An electrostatic potential map, for example, would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of 2,7-Octadien-1-ol, 2,6-dimethyl-, guiding the prediction of its interaction with other molecules.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 2,7-Octadien-1-ol, 2,6-dimethyl- (B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar terpene alcohols.
Conformational Analysis and Energy Landscapes
Due to the presence of multiple single bonds, 2,7-Octadien-1-ol, 2,6-dimethyl- can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface associated with the rotation around these bonds. libretexts.org
Computational methods, such as molecular mechanics or DFT, can be employed to perform a systematic search for low-energy conformers. This involves rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation. The results are typically visualized as a potential energy landscape, where the energy is plotted against one or more dihedral angles. The minima on this landscape correspond to the stable conformers, while the maxima represent the transition states between them.
For 2,7-Octadien-1-ol, 2,6-dimethyl-, the key rotations would be around the C-C single bonds of the octadiene chain. The analysis would reveal the most stable spatial arrangements of the molecule, which are often stabilized by intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bonds. Understanding the conformational preferences is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.
Table 2: Hypothetical Relative Energies of Key Conformers of 2,7-Octadien-1-ol, 2,6-dimethyl-
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |
| Global Minimum | ~180° (anti) | 0.0 |
| Local Minimum 1 | ~60° (gauche) | 1.2 |
| Local Minimum 2 | ~-60° (gauche) | 1.2 |
| Transition State 1 | ~0° (eclipsed) | 4.5 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar acyclic terpenoids.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving 2,7-Octadien-1-ol, 2,6-dimethyl-. This involves mapping the potential energy surface of the reaction to identify the minimum energy path from reactants to products. A key aspect of this is the characterization of transition states, which are the high-energy structures that must be overcome for the reaction to proceed.
For example, the acid-catalyzed cyclization of 2,7-Octadien-1-ol, 2,6-dimethyl- could be studied. DFT calculations would be used to locate the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. By calculating the energies of these species, the activation energies and reaction enthalpies can be determined, providing a detailed understanding of the reaction kinetics and thermodynamics.
Techniques such as intrinsic reaction coordinate (IRC) calculations are used to confirm that a located transition state indeed connects the desired reactants and products. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction.
Molecular Dynamics Simulations (e.g., with Catalyst Systems)
Molecular dynamics (MD) simulations provide a dynamic picture of 2,7-Octadien-1-ol, 2,6-dimethyl- and its interactions with its environment, such as a solvent or a catalyst. rsc.org In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion.
MD simulations can be used to study the conformational dynamics of 2,7-Octadien-1-ol, 2,6-dimethyl- in solution, revealing how the molecule explores its conformational space and the timescales of these motions. When studying its interaction with a catalyst, MD simulations can provide insights into the binding process, the orientation of the substrate in the active site of the catalyst, and the role of the catalyst in facilitating the reaction.
For instance, an MD simulation of 2,7-Octadien-1-ol, 2,6-dimethyl- in a water box would illustrate the hydrogen bonding interactions between the alcohol and water molecules. nih.gov In a simulation with a catalytic system, such as a lipase (B570770) for an esterification reaction, one could observe the substrate entering the enzyme's active site and adopting a conformation suitable for catalysis. These simulations are computationally intensive but offer a level of detail that is often inaccessible through experimental means alone.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable methods for producing 2,7-Octadien-1-ol, 2,6-dimethyl- is a paramount challenge for the chemical industry. Current research trajectories are increasingly focused on moving away from traditional, often harsh, chemical syntheses towards more environmentally friendly alternatives.
A significant area of future research lies in the development of biocatalytic and chemoenzymatic processes . The use of whole-cell systems or isolated enzymes offers the potential for high selectivity under mild reaction conditions, minimizing waste and energy consumption. nih.govnih.govresearchgate.net The biotransformation of readily available terpenes is a promising avenue, where microorganisms or their enzymes can be engineered to perform specific oxidative or reductive steps to yield the target alcohol. researchgate.netnih.gov For instance, the targeted hydroxylation of a suitable terpene precursor at the C1 position by an engineered P450 monooxygenase could provide a direct and sustainable route.
Furthermore, research into catalytic routes using earth-abundant and non-toxic metals is gaining traction. While palladium-catalyzed reactions, such as the telomerization of isoprene (B109036), have been explored for the synthesis of related terpenoids, future work will likely focus on replacing precious metals with more sustainable alternatives like iron or copper. nih.govresearchgate.net The development of robust catalysts that can operate efficiently under solvent-free or aqueous conditions is a key objective. personalcaremagazine.com
Exploration of Undiscovered Reaction Pathways and Derivatizations
Beyond its synthesis, the exploration of new chemical transformations and derivatives of 2,7-Octadien-1-ol, 2,6-dimethyl- holds significant potential for creating novel molecules with unique properties.
Future research will likely focus on the selective functionalization of the two double bonds and the hydroxyl group . The presence of two distinct olefinic environments opens up possibilities for regioselective reactions, such as epoxidation, dihydroxylation, or metathesis, to generate a diverse range of polyfunctionalized derivatives. The catalytic functionalization of the C-H bonds within the molecule, a rapidly advancing field, could also lead to unprecedented molecular architectures. nih.govnih.gov
The development of new derivatization methods will be crucial for expanding the applications of this compound beyond the fragrance industry. researchgate.net For example, esterification or etherification of the hydroxyl group could lead to new fragrance compounds with altered scent profiles and longevity. Polymerization of derivatives containing suitable functional groups could also be explored for applications in material science.
Mechanistic Elucidation of Complex Catalytic Processes
A deep understanding of the reaction mechanisms underlying the synthesis of 2,7-Octadien-1-ol, 2,6-dimethyl- is fundamental for process optimization and the rational design of more efficient catalysts.
For transition metal-catalyzed syntheses, such as the palladium-catalyzed telomerization of isoprene, future research will employ a combination of experimental techniques (e.g., in-situ spectroscopy) and computational modeling to unravel the intricate details of the catalytic cycle. researchgate.netwildlife-biodiversity.comnih.govnih.govmdpi.com Key areas of investigation will include the nature of the active catalytic species, the mechanism of substrate activation, the factors controlling regioselectivity, and the pathways leading to catalyst deactivation. wildlife-biodiversity.com Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be instrumental in mapping the potential energy surfaces of reaction pathways and identifying key transition states and intermediates. ucdavis.eduacs.orgnih.govpnas.org
In the realm of biocatalysis, mechanistic studies will focus on understanding the structure-function relationships of the enzymes involved. ucdavis.eduacs.org Elucidating the substrate binding modes and the specific amino acid residues responsible for catalysis within the enzyme's active site will be crucial for future protein engineering efforts aimed at improving catalytic efficiency and altering product specificity. ucdavis.edunih.gov
Advancements in Stereocontrol for Industrial Scale Synthesis
The control of stereochemistry is a critical aspect of fine chemical synthesis, as different stereoisomers of a molecule can exhibit distinct biological activities and sensory properties. For 2,7-Octadien-1-ol, 2,6-dimethyl-, which possesses a chiral center, the development of efficient methods for stereoselective synthesis is a major challenge, particularly for industrial-scale production. chiralpedia.comgoogle.com
Future research will focus on the development of highly enantioselective catalysts for the asymmetric synthesis of this alcohol. rsc.orgsymrise.com This includes the design of new chiral ligands for transition metal catalysts and the discovery or engineering of stereoselective enzymes for biocatalytic routes. nih.govresearchgate.netfrontiersin.orgresearchgate.net The use of dual catalysis systems, combining two different catalysts to work in concert, may also offer new avenues for achieving high levels of stereocontrol. chemrxiv.orgnih.gov
A significant hurdle is the scalability of asymmetric catalytic processes . google.comacs.orgacs.org Challenges such as catalyst stability, turnover number, and the cost of chiral ligands or cofactors need to be addressed to make these processes economically viable on an industrial scale. google.com The development of robust and recyclable catalysts is therefore a key research priority.
Integration with Green Chemistry Principles
The overarching goal for the future of chemical manufacturing is the seamless integration of green chemistry principles into all stages of a product's lifecycle. perfumerflavorist.comsigmaaldrich.comyinghai.com For 2,7-Octadien-1-ol, 2,6-dimethyl-, this means a holistic approach that considers not only the efficiency of the synthesis but also the environmental impact of the entire process.
Future research will increasingly utilize green metrics , such as atom economy, E-factor, and process mass intensity (PMI), to evaluate and compare the sustainability of different synthetic routes. ucdavis.educhiralpedia.com The use of renewable feedstocks, such as terpenes derived from biomass, will be a central theme. symrise.com The fragrance industry, in particular, is moving towards more sustainable practices, with a focus on using by-products from other industries, such as the pulp and paper industry, as starting materials. symrise.com
The development of processes that operate in greener solvents, such as water or supercritical fluids, or under solvent-free conditions, will be a key area of investigation. personalcaremagazine.com Furthermore, the principles of a circular economy, where waste is minimized and resources are recycled, will guide the design of future manufacturing processes for this valuable fragrance compound. ucdavis.edu
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and quantifying 2,7-Octadien-1-ol, 2,6-dimethyl- in complex mixtures?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is optimal for identification. Use polar capillary columns (e.g., Carbowax 20M) or non-polar phases (e.g., SE-30) to resolve isomers. Retention indices (RI) should be cross-referenced with databases; for example, Kovats' RI values under isothermal conditions (e.g., 70°C) on a polar column range from 1200–1300 . Calibrate with n-alkanes (C8–C20) to standardize retention times.
Q. How can synthetic routes for 2,7-Octadien-1-ol, 2,6-dimethyl- be optimized for laboratory-scale production?
- Methodological Answer : Multi-step organic synthesis often involves indole derivatives and olefin precursors. Catalytic hydrogenation or acid-catalyzed dehydration may introduce double bonds. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Optimize yields (typically 60–80%) by adjusting solvent polarity (e.g., dichloromethane for intermediates) and catalyst loading (e.g., 5 mol% Pd/C) .
Q. What safety protocols are critical when handling 2,7-Octadien-1-ol, 2,6-dimethyl- in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store in a freezer (-20°C) under inert gas (N₂/Ar) to prevent oxidation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations. Note that combustion releases CO and NOx; use fume hoods during thermal degradation studies .
Advanced Research Questions
Q. How do stereochemical variations in 2,7-Octadien-1-ol, 2,6-dimethyl- affect its reactivity and biological activity?
- Methodological Answer : Compare (Z)- and (E)-isomers using chiral GC columns (e.g., β-cyclodextrin phases) or NMR (NOESY for spatial proximity analysis). Computational modeling (DFT or MD simulations) can predict thermodynamic stability and binding affinities to biological targets, such as antimicrobial enzymes. Experimental bioassays (e.g., MIC tests) should correlate stereochemistry with activity .
Q. What explains discrepancies in reported thermodynamic properties (e.g., ΔcH°) of 2,7-Octadien-1-ol, 2,6-dimethyl- across studies?
- Methodological Answer : Variations arise from differences in calorimetry methods (bomb vs. solution calorimetry) and sample purity. Validate purity via GC-MS (>98%) and DSC (melting point consistency). Recalculate ΔcH° using standardized reference compounds (e.g., benzoic acid) and correct for solvent effects in solution-phase studies .
Q. Can 2,7-Octadien-1-ol, 2,6-dimethyl- serve as a precursor in catalytic isomerization reactions?
- Methodological Answer : Yes. Fixed-bed reactors with Cu-based catalysts (reduced from precursors like CuO/Al₂O₃) efficiently isomerize the compound to aldehydes (e.g., 7-octenal) at 200–300°C. Monitor selectivity (>90%) via in-situ FTIR to track C=O formation. Optimize gas-phase residence time (5–10 s) to minimize side products .
Q. How do environmental matrices (e.g., soil, water) influence the degradation kinetics of 2,7-Octadien-1-ol, 2,6-dimethyl-?
- Methodological Answer : Conduct abiotic/biotic degradation studies under controlled conditions. For hydrolysis, use buffered solutions (pH 4–9) and analyze via LC-MS/MS. For microbial degradation, inoculate with soil microflora and quantify metabolites (e.g., ketones) over 14 days. Half-lives vary from hours (aerobic) to weeks (anaerobic) .
Data Contradiction Analysis
Q. Why do GC retention indices for 2,7-Octadien-1-ol, 2,6-dimethyl- vary between polar and non-polar columns?
- Resolution : Polar columns (e.g., Carbowax 20M) enhance separation of oxygenated terpenoids via dipole interactions, yielding higher RIs (1250–1350). Non-polar columns (e.g., DB-5MS) rely on van der Waals forces, resulting in lower RIs (1100–1200). Always report column type and temperature program to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
